![molecular formula C19H16N2S B5647676 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5647676.png)
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole
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Overview
Description
The compound 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole is a novel chemical entity exhibiting a complex structure that involves an indole core substituted with a thiazole derivative and an ethylphenyl group. This molecular architecture is of significant interest due to its potential in various fields of chemistry and biology, although specific applications outside of drug use and dosage are not detailed here.
Synthesis Analysis
The synthesis of compounds related to 3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole typically involves multi-step reactions, including condensation and cyclization processes. For instance, a related compound, ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, was synthesized from benzothiazole derivatives and ethyl bromocyanoacetate in acetone under reflux conditions, yielding good product yields and demonstrating the potential for efficient synthetic pathways for related compounds (Nassiri & Milani, 2020).
properties
IUPAC Name |
4-(4-ethylphenyl)-2-(1H-indol-3-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2S/c1-2-13-7-9-14(10-8-13)18-12-22-19(21-18)16-11-20-17-6-4-3-5-15(16)17/h3-12,20H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROWZIWQXQCYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole |
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